Cas no 1805654-62-9 (Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate)
Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate
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- Inchi: 1S/C10H6F2N2O4/c1-18-10(15)8-5(9(11)12)2-3-7(14(16)17)6(8)4-13/h2-3,9H,1H3
- InChI Key: XCLDKYPJUMFZJN-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C#N)C=1C(=O)OC)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 387
- XLogP3: 1.9
- Topological Polar Surface Area: 95.9
Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011356-1g |
Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate |
1805654-62-9 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate
Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate (CAS No. 1805654-62-9): A Comprehensive Overview
Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate, identified by its CAS number 1805654-62-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate consists of a benzoic acid derivative with substituents that enhance its reactivity and functionality. The presence of a cyano group at the 2-position, a difluoromethyl group at the 6-position, and a nitro group at the 3-position imparts distinct chemical properties that are exploited in synthetic chemistry and drug design. These structural elements contribute to the compound's stability, solubility, and interaction with biological targets, making it an intriguing subject for further research.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceutical molecules often leads to increased binding affinity and reduced susceptibility to degradation by metabolic enzymes. Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate exemplifies this trend, as its difluoromethyl substituent is expected to contribute to these desirable characteristics.
The cyano group in the molecular structure of Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate also plays a crucial role in its chemical behavior. Cyano groups are known for their ability to participate in various organic reactions, including nucleophilic addition and condensation reactions, which can be leveraged in multi-step synthetic routes. This reactivity makes the compound a versatile building block for the synthesis of more complex molecules, including potential drug candidates.
The nitro group at the 3-position of the benzoic acid core is another key feature that influences the compound's properties. Nitro groups are often used in medicinal chemistry due to their ability to modulate electronic effects and influence binding interactions with biological targets. In Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate, the nitro group is expected to contribute to the compound's overall pharmacological activity by enhancing its interaction with specific enzymes or receptors.
Recent studies have highlighted the potential of Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate in the development of novel therapeutic agents. For instance, researchers have explored its use as an intermediate in the synthesis of kinase inhibitors, which are critical for treating various types of cancer and inflammatory diseases. The unique structural features of this compound make it an attractive starting point for designing molecules with enhanced selectivity and potency.
Another area where Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate has shown promise is in the field of antiviral research. The presence of fluorine atoms and other electron-withdrawing groups can influence the interactions between a drug molecule and viral enzymes or receptors. This has led to investigations into using derivatives of this compound as inhibitors against viral proteases or integrases, which are essential for viral replication.
The synthetic pathways for preparing Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate have also been optimized to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to introduce the desired substituents into the benzoic acid core. These methods not only enhance efficiency but also minimize unwanted side reactions, ensuring that the final product meets stringent quality standards.
In conclusion, Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate (CAS No. 1805654-62-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including cyano, difluoromethyl, and nitro groups, contribute to its reactivity and functionality, making it a valuable tool for synthesizing novel therapeutic agents. The growing body of research on this compound underscores its importance in addressing various medical challenges and highlights its role as a key intermediate in drug discovery efforts.
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